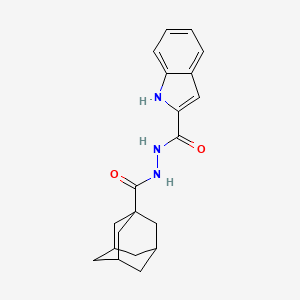

![molecular formula C20H30N2O2 B12455201 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)

1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

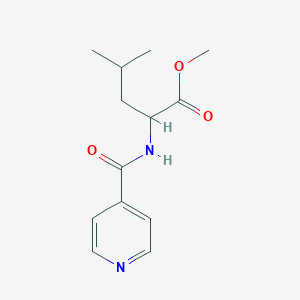

Le 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane est un composé spirocyclique caractérisé par une structure unique qui comprend un noyau de diazaspirodécane. Ce composé est d'un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane implique généralement la réaction de la benzylamine avec un précurseur spirocyclique approprié. Le groupe Boc (tert-butoxycarbonyle) est introduit pour protéger les fonctionnalités amine pendant la synthèse. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques tels que le dichlorométhane ou le tétrahydrofurane, et les réactions sont réalisées sous atmosphère inerte pour prévenir l'oxydation .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. Des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque pour introduire des fonctionnalités oxygénées.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium aluminium ou le borohydrure de sodium pour réduire les groupes carbonyle éventuellement présents.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe benzyle, où des réactifs halogénés peuvent remplacer les atomes d'hydrogène

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Hydrure de lithium aluminium, borohydrure de sodium.

Substitution : Réactifs halogénés comme le brome ou le chlore

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés ou contenant des groupes carbonyle, tandis que la réduction peut produire des composés spirocycliques entièrement saturés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant ainsi leur activité. Le noyau diazaspirodécane est considéré comme jouant un rôle crucial dans son affinité de liaison et sa spécificité. Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de l'activité enzymatique et la perturbation des interactions protéine-protéine .

Composés similaires :

- 8-Benzyl-1,8-diazaspiro[4.5]decane

- 8-Benzyl-2,8-diazaspiro[4.5]decane

- 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one

Comparaison : Le this compound est unique en raison de la présence du groupe protecteur Boc, qui améliore sa stabilité et sa solubilité. Comparé à d'autres composés similaires, il offre une meilleure protection des fonctionnalités amine, ce qui le rend plus adapté à certaines applications synthétiques. De plus, sa structure spirocyclique fournit un cadre rigide qui peut améliorer les interactions de liaison avec les cibles biologiques .

Applications De Recherche Scientifique

1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diazaspirodecane core is believed to play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparaison Avec Des Composés Similaires

- 8-Benzyl-1,8-diazaspiro[4.5]decane

- 8-Benzyl-2,8-diazaspiro[4.5]decane

- 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one

Comparison: 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane is unique due to the presence of the Boc protecting group, which enhances its stability and solubility. Compared to other similar compounds, it offers better protection of the amine functionalities, making it more suitable for certain synthetic applications. Additionally, its spirocyclic structure provides a rigid framework that can enhance binding interactions with biological targets .

Propriétés

IUPAC Name |

tert-butyl 1-benzyl-1,8-diazaspiro[4.5]decane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)21-14-11-20(12-15-21)10-7-13-22(20)16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYKSEJIOGPEJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCN2CC3=CC=CC=C3)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)

![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)

![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)

![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)

![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)

![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)

![2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B12455169.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)